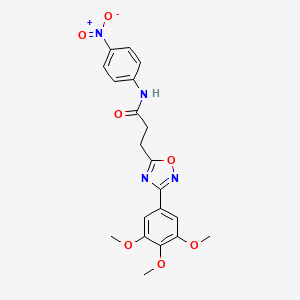
N-(4-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NITD-008 and has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of NITD-008 involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). NITD-008 binds to the active site of RdRp, preventing the incorporation of nucleotides into the viral RNA strand, thereby inhibiting viral replication. In cancer treatment, NITD-008 has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
NITD-008 has been shown to have minimal toxicity in vitro and in vivo studies, making it a promising candidate for further development. It has been reported to have a half-life of approximately 10 hours in rats and is metabolized by the liver. NITD-008 has also been shown to have good oral bioavailability, making it a suitable candidate for oral administration.
Advantages and Limitations for Lab Experiments
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, making it a potential candidate for the development of antiviral drugs. Its minimal toxicity and good oral bioavailability also make it a promising candidate for further development. However, one limitation of NITD-008 is its relatively low potency compared to other antiviral drugs, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on NITD-008. One area of interest is the development of more potent analogs of NITD-008 with improved antiviral activity. Another area of interest is the investigation of NITD-008's potential use in the treatment of other viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of NITD-008 and its potential use in cancer treatment.
Synthesis Methods
The synthesis of NITD-008 involves the reaction between 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid and 4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Scientific Research Applications
NITD-008 has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied extensively for its antiviral properties and has shown efficacy against a broad range of viruses, including dengue virus, yellow fever virus, and chikungunya virus. NITD-008 has also been studied for its potential use in cancer treatment and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-(4-nitrophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7/c1-28-15-10-12(11-16(29-2)19(15)30-3)20-22-18(31-23-20)9-8-17(25)21-13-4-6-14(7-5-13)24(26)27/h4-7,10-11H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFDPKHNJIZYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




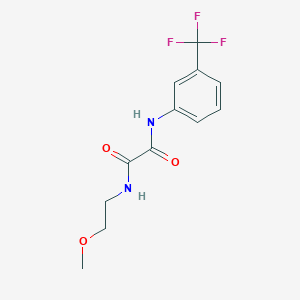
![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)
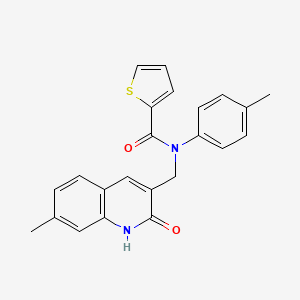
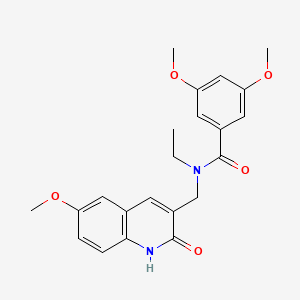
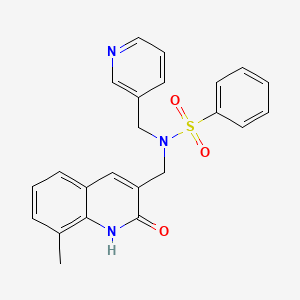
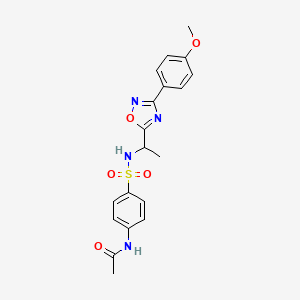
![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)
![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)

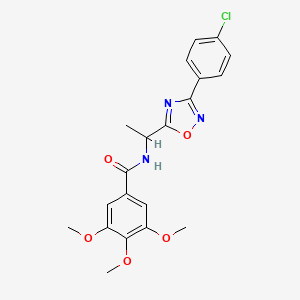
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)